molecular formula C9H11O2P B14677639 2-(4-Methylphenyl)-1,3,2-dioxaphospholane CAS No. 38131-95-2

2-(4-Methylphenyl)-1,3,2-dioxaphospholane

Cat. No.: B14677639
CAS No.: 38131-95-2
M. Wt: 182.16 g/mol
InChI Key: GGSXRHIIQQPWLL-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-1,3,2-dioxaphospholane is an organophosphorus compound characterized by a dioxaphospholane ring attached to a 4-methylphenyl group

Preparation Methods

The synthesis of 2-(4-Methylphenyl)-1,3,2-dioxaphospholane typically involves the reaction of 4-methylphenylphosphonic dichloride with ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the dioxaphospholane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(4-Methylphenyl)-1,3,2-dioxaphospholane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaphospholane ring is opened, and new substituents are introduced.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted dioxaphospholanes.

Scientific Research Applications

2-(4-Methylphenyl)-1,3,2-dioxaphospholane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1,3,2-dioxaphospholane involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. The dioxaphospholane ring plays a crucial role in these interactions, providing a unique structural framework that enhances binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-(4-Methylphenyl)-1,3,2-dioxaphospholane include other dioxaphospholane derivatives and organophosphorus compounds. Compared to these compounds, this compound is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. Other similar compounds include:

  • 2-Phenyl-1,3,2-dioxaphospholane
  • 2-(4-Chlorophenyl)-1,3,2-dioxaphospholane
  • 2-(4-Methoxyphenyl)-1,3,2-dioxaphospholane

These compounds share the dioxaphospholane ring structure but differ in the substituents attached to the phenyl ring, leading to variations in their reactivity and applications.

Properties

CAS No.

38131-95-2

Molecular Formula

C9H11O2P

Molecular Weight

182.16 g/mol

IUPAC Name

2-(4-methylphenyl)-1,3,2-dioxaphospholane

InChI

InChI=1S/C9H11O2P/c1-8-2-4-9(5-3-8)12-10-6-7-11-12/h2-5H,6-7H2,1H3

InChI Key

GGSXRHIIQQPWLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P2OCCO2

Origin of Product

United States

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